molecular formula C23H27N5O3S B606093 BI-6901 CAS No. 2040401-92-9

BI-6901

Cat. No.: B606093
CAS No.: 2040401-92-9
M. Wt: 453.56
InChI Key: BRJXJOWXAFLRTE-OAQYLSRUSA-N
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Description

BI-6901 is a potent and selective antagonist of the C-C chemokine receptor 10 (CCR10), with a pIC₅₀ of 9.0 in CHO-K cells stably transfected with human CCR10 and aequorin . It exhibits high selectivity over other G-protein-coupled receptors (GPCRs), including chemokine receptors such as CCR1, CCR2, CCR3, and CCR5 . This compound demonstrates dose-dependent anti-inflammatory effects in murine 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity models, achieving 60–85% efficacy comparable to anti-CCL27 antibody treatment . Pharmacokinetic (PK) studies reveal high plasma protein binding (99%) and rapid clearance, necessitating high subcutaneous doses (100 mg/kg twice daily) to maintain plasma concentrations above the IC₅₀ in mice .

Properties

CAS No.

2040401-92-9

Molecular Formula

C23H27N5O3S

Molecular Weight

453.56

IUPAC Name

N-[(2R)-4-(2-Cyanopyrrol-1-yl)-1-(4-methylpiperidin-1-yl)-1-oxobutan-2-yl]-1H-indole-4-sulfonamide

InChI

InChI=1S/C23H27N5O3S/c1-17-8-13-28(14-9-17)23(29)21(10-15-27-12-3-4-18(27)16-24)26-32(30,31)22-6-2-5-20-19(22)7-11-25-20/h2-7,11-12,17,21,25-26H,8-10,13-15H2,1H3/t21-/m1/s1

InChI Key

BRJXJOWXAFLRTE-OAQYLSRUSA-N

SMILES

O=S(C1=CC=CC2=C1C=CN2)(N[C@H](CCN3C(C#N)=CC=C3)C(N4CCC(C)CC4)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BI-6901;  BI6901;  BI 6901;  eut-22;  eut22;  eut 22

Origin of Product

United States

Preparation Methods

The synthesis of BI-6901 involves several steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary to Boehringer Ingelheim, the company that developed this compound. it is known that the preparation involves the use of advanced organic synthesis techniques to achieve the desired selectivity and potency .

Chemical Reactions Analysis

BI-6901 undergoes various types of chemical reactions, including:

    Oxidation: This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions are performed using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

BI-6901 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the chemokine receptor CCR10 and its role in various chemical pathways.

    Biology: Helps in understanding the biological functions of CCR10 in epithelial tissues and immune cells.

    Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases and conditions involving epithelial immunity.

    Industry: Utilized in the development of new anti-inflammatory drugs and therapies

Mechanism of Action

BI-6901 exerts its effects by selectively inhibiting the chemokine receptor CCR10. This receptor is involved in the regulation of immune cell trafficking and epithelial immunity. By blocking CCR10, this compound prevents the binding of its natural ligands, such as CCL27, thereby inhibiting downstream signaling pathways that lead to inflammation and immune responses .

Comparison with Similar Compounds

Selectivity and Target Engagement

BI-6901 vs. Other CCR Antagonists

Compound Target(s) Selectivity Profile Key In Vitro Activity (IC₅₀/pIC₅₀)
This compound CCR10 >100-fold selectivity over 29 GPCRs pIC₅₀ = 9.0
BI-6902 CCR10 (inactive enantiomer) No activity on CCR10 or other GPCRs IC₅₀ = 5.5
BX471 CCR1 Selective over CCR2/3/5 IC₅₀ = 1.0 nM
BMS-639623 CCR3 >1,000-fold selectivity over CCR1/2/5 IC₅₀ = 1.4 nM
BMS-813160 CCR2/CCR5 (dual) Dual inhibition with nanomolar potency CCR2 IC₅₀ = 6.3 nM; CCR5 IC₅₀ = 20 nM
IPG7236 CCR8 High selectivity for CCR8 IC₅₀ = 2.8 nM

Key Findings :

  • This compound is unique in its exclusive targeting of CCR10, unlike dual-target antagonists like BMS-813160 .
  • Its enantiomer, BI-6902, serves as a negative control due to negligible activity, highlighting this compound's stereospecific binding .

In Vivo Efficacy and Pharmacokinetics

Anti-Inflammatory Activity in Murine Models

Compound Model Dose/Route Efficacy PK Parameters (Mouse)
This compound DNFB-induced dermatitis 100 mg/kg, s.c., BID 60–85% reduction in ear swelling High clearance; plasma t₁/₂ = 1–7 hr
SB328437 CCL28/CCR3-dependent NETosis 10 μM in vitro 70% reduction in NET formation N/A
Bindarit MCP-1/CCL2 inhibition 100 mg/kg, p.o. Suppresses monocyte recruitment Moderate bioavailability

Key Findings :

  • This compound’s efficacy in skin inflammation models parallels biologics (e.g., anti-CCL27 antibodies) but requires frequent dosing due to rapid clearance .
  • In contrast, CCR3 antagonists like SB328437 show superior efficacy in neutrophil extracellular trap (NET) formation assays, underscoring pathway-specific differences .

Key Findings :

  • This compound’s high solubility in DMSO facilitates formulation but its rapid hepatic clearance limits oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BI-6901
Reactant of Route 2
BI-6901

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